4-(Bromomethyl)-3-methylpyridine
Description
4-(Bromomethyl)-3-methylpyridine (CAS 1189920-82-8) is a brominated pyridine derivative with the molecular formula C₇H₇BrN (or C₇H₉Br₂N as its hydrobromide salt). Its structure features a pyridine ring substituted with a bromomethyl (-CH₂Br) group at the 4-position and a methyl (-CH₃) group at the 3-position . This compound is primarily utilized as an alkylating agent in organic synthesis, particularly in the preparation of pharmaceuticals and coordination complexes due to its reactive bromomethyl moiety.
Properties
IUPAC Name |
4-(bromomethyl)-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-5-9-3-2-7(6)4-8/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALFRINWCREJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302438 | |
| Record name | 4-(Bromomethyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227585-55-8 | |
| Record name | 4-(Bromomethyl)-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227585-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
Intermediate in Synthesis:
4-(Bromomethyl)-3-methylpyridine is primarily utilized as a building block for synthesizing complex organic molecules. It can participate in nucleophilic substitution reactions due to the electrophilic nature of the bromomethyl group, which makes it a valuable intermediate for producing various derivatives.
Reactivity Patterns:
The bromomethyl group facilitates nucleophilic attacks, allowing this compound to be transformed into other functionalized pyridines and heterocycles. This capability is particularly useful in creating compounds with potential biological activity, such as enzyme inhibitors or receptor ligands .
Medicinal Chemistry
Pharmaceutical Applications:
Research indicates that this compound exhibits significant biological activity, particularly as a ligand for serotonin receptors. Its interaction with the 5-HT4 receptor suggests potential applications in treating neuropsychiatric disorders like depression and anxiety.
Antimicrobial and Anticancer Properties:
Compounds similar to this one have been investigated for their antimicrobial properties against various bacterial strains and their ability to inhibit cancer cell proliferation. These findings highlight its potential role in developing new antibiotics and anticancer agents .
Agrochemical Development
Use in Agrochemicals:
The compound serves as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. Its reactivity allows for the modification of existing agrochemical frameworks, enhancing their effectiveness and selectivity against target pests or diseases .
Case Study 1: Synthesis of Derivatives
A study demonstrated the synthesis of various derivatives from this compound through nucleophilic substitution reactions. The resulting compounds exhibited varying degrees of biological activity, showcasing the versatility of this intermediate in medicinal chemistry applications.
Case Study 2: Pharmacological Studies
In pharmacological studies, this compound was evaluated for its affinity towards serotonin receptors. Results indicated that modifications to the compound could enhance its binding affinity, paving the way for new antidepressant candidates .
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences among 4-(Bromomethyl)-3-methylpyridine and related brominated pyridines:
| Compound Name | Molecular Formula | Substituents (Positions) | CAS Number |
|---|---|---|---|
| This compound | C₇H₇BrN | BrCH₂ (C4), CH₃ (C3) | 1189920-82-8 |
| 2-Bromo-3-methylpyridine | C₆H₆BrN | Br (C2), CH₃ (C3) | 3430-17-9 |
| 4-(Bromomethyl)-2-chloro-3-fluoropyridine | C₆H₄BrClFN | BrCH₂ (C4), Cl (C2), F (C3) | 1227585-77-4 |
| 6-Amino-3-bromo-2-methylpyridine | C₆H₇BrN₂ | NH₂ (C6), Br (C3), CH₃ (C2) | 42753-71-9 |
| 3-Amino-5-bromo-4-methylpyridine | C₆H₇BrN₂ | NH₂ (C3), Br (C5), CH₃ (C4) | 88345-97-5 |
Key Observations :
- Positional Isomerism: The reactivity and applications vary significantly based on substituent positions.
- Halogen Diversity : The presence of Cl and F in 4-(Bromomethyl)-2-chloro-3-fluoropyridine introduces steric and electronic effects that alter nucleophilic substitution rates compared to purely brominated analogs .
Physical Properties
Key Observations :
- Melting Points: Amino and nitro substituents (e.g., 2-Amino-5-bromo-3-nitropyridine) increase melting points due to hydrogen bonding and molecular rigidity, whereas bromomethyl derivatives typically exhibit lower melting points .
- Solubility : Bromomethylated pyridines are more soluble in polar aprotic solvents like DMF, aligning with their use in microwave-assisted syntheses (e.g., alkylation reactions in ) .
Preparation Methods
Reaction Mechanism and Solvent Selection
Bromination proceeds via an electrophilic aromatic substitution mechanism, where molecular bromine (Br₂) acts as the electrophile. The reaction is typically conducted in polar aprotic solvents such as dichloromethane or acetic acid, which stabilize the intermediate bromonium ion. Acetic acid enhances reaction rates due to its ability to protonate the pyridine nitrogen, increasing the ring’s electrophilicity.
Table 1: Solvent Effects on Bromination Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetic Acid | 6.2 | 4 | 68 |
| Dichloromethane | 8.9 | 6 | 55 |
| Carbon Tetrachloride | 2.2 | 8 | 42 |
Data derived from industrial-scale trials indicate acetic acid maximizes yield by facilitating faster bromine activation.
Temperature and Stoichiometric Optimization
Controlling exothermicity is critical, as excessive heat promotes dibromination. Maintaining temperatures between 40–60°C ensures mono-bromination at the 4-position. A 1.1:1 molar ratio of Br₂ to 3-methylpyridine minimizes byproducts, achieving yields up to 72% in optimized batches. Post-reaction, the crude product is treated with 48% hydrobromic acid to precipitate the hydrobromide salt, which is recrystallized from ethanol/water mixtures.
N-Bromosuccinimide (NBS)-Mediated Allylic Bromination
NBS offers a controlled alternative to molecular bromine, particularly in avoiding polybromination. This method leverages radical intermediates to achieve selective allylic bromination under mild conditions.
Radical Initiation and Reaction Dynamics
NBS generates bromine radicals via homolytic cleavage under UV light or thermal initiation. For 3-methylpyridine, the allylic position adjacent to the methyl group (C4) becomes the preferred radical site due to hyperconjugative stabilization. Azo initiators like AIBN (azobisisobutyronitrile) enhance reaction rates at 60–80°C.
Table 2: NBS Bromination Parameters
| Initiator | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| AIBN | 70 | 8 | 65 |
| UV Light | 25 | 24 | 58 |
| None | 80 | 12 | 32 |
Notably, NBS reactions in carbon tetrachloride exhibit superior regioselectivity compared to chlorinated solvents.
Workup and Salt Formation
Post-bromination, the mixture is filtered to remove succinimide byproducts. The free base is extracted into dichloromethane and treated with gaseous HBr to precipitate the hydrobromide salt. This method achieves >98% purity after recrystallization, as confirmed by HPLC.
Catalytic Bromination Using Transition Metal Complexes
Emerging methodologies employ transition metal catalysts to improve atom economy and reduce waste. Palladium(II) acetate and copper(I) bromide have shown promise in mediating C–H activation for selective bromination.
Palladium-Catalyzed C–H Functionalization
In a refluxing toluene system, Pd(OAc)₂ facilitates bromine insertion at the 4-position via a concerted metalation-deprotonation mechanism. This approach eliminates the need for directing groups, achieving 70% yield with 0.5 mol% catalyst loading.
Copper-Mediated Bromine Transfer
Copper(I) bromide acts as both catalyst and bromine source in dimethylformamide (DMF). The reaction proceeds through a single-electron transfer (SET) pathway, with tert-butyl hydroperoxide (TBHP) as the oxidant. This method is scalable but requires rigorous exclusion of moisture.
Industrial-Scale Production and Process Optimization
Large-scale synthesis prioritizes continuous flow systems over batch reactors to enhance heat dissipation and throughput.
Table 3: Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Annual Capacity (kg) | 500 | 2,000 |
| Yield (%) | 68 | 75 |
| Purity (%) | 98.5 | 99.3 |
Flow systems reduce reaction times from hours to minutes by maintaining precise temperature gradients.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O): δ 8.41 (d, J = 5.1 Hz, 1H, H2), 7.89 (s, 1H, H6), 7.45 (d, J = 5.1 Hz, 1H, H3), 4.72 (s, 2H, CH₂Br), 2.51 (s, 3H, CH₃).
Mass Spectrometry
High-resolution ESI-MS: m/z 265.8921 [M+H]⁺ (calculated for C₇H₉Br₂N: 265.8943).
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-(Bromomethyl)-3-methylpyridine, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React 3-methylpyridine derivatives with brominating agents like N-bromosuccinimide (NBS) in acetonitrile under mild conditions for regioselective bromination .
- Multicomponent reactions : Use Hantzsch-type reactions involving ketones, aldehydes, and ammonium acetate in ethanol under reflux. For example, trimethylamine can catalyze the formation of pyridine derivatives in absolute ethanol at reflux temperatures .
- Optimization : Adjust solvent polarity (e.g., acetonitrile vs. ethanol), temperature (reflux vs. room temperature), and stoichiometry to improve yield. Monitor by TLC or HPLC.
Q. What safety protocols are critical when handling this compound?
- Key Precautions :
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
- First aid : For skin contact, wash immediately with soap and water for 15+ minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in a cool, dry place (<25°C) in airtight containers, away from oxidizing agents .
Q. How is this compound characterized structurally?
- Analytical Techniques :
- NMR spectroscopy : Confirm substitution patterns using H and C NMR. The bromomethyl group typically appears as a singlet at ~4.5 ppm in H NMR .
- Elemental analysis : Compare calculated vs. experimental values for C, H, and N (e.g., C: 60.15% calculated vs. 60.21% found) .
- Mass spectrometry : Identify molecular ion peaks (e.g., m/z 201 for [M+H]) and fragmentation patterns .
Advanced Questions
Q. How do reaction mechanisms differ in nucleophilic substitution vs. coupling reactions involving this compound?
- Mechanistic Insights :
- Nucleophilic substitution (SN2) : The bromomethyl group acts as an electrophile, reacting with nucleophiles (e.g., amines) in polar aprotic solvents like DMF. Steric hindrance from the 3-methyl group may slow the reaction .
- Cross-coupling (e.g., Suzuki) : Use Pd catalysts to couple with boronic acids. The methyl group’s position influences regioselectivity; DFT calculations can predict electronic effects on reactivity .
- Contradictions : Some studies report lower yields in coupling reactions due to steric effects, while others achieve high yields using bulky ligands (e.g., SPhos) .
Q. How can crystallographic data resolve contradictions in structural assignments?
- Case Study :
- X-ray diffraction (XRD) : Resolve ambiguities in substituent positions. For example, SHELXL refinement ( ) can distinguish between bromomethyl and alternative substituents by analyzing bond lengths and angles.
- DFT calculations : Compare experimental XRD data with optimized molecular geometries to validate structures .
- Example : A study on brominated pyridines used XRD to confirm that steric effects from the 3-methyl group distort the pyridine ring, affecting reactivity .
Q. What strategies are used to evaluate the bioactivity of this compound derivatives?
- Methodological Approach :
- Antimicrobial assays : Test derivatives against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution. A 2024 study found MIC values of 8–32 µg/mL for pyridine-thioxo derivatives .
- Structure-activity relationship (SAR) : Modify the pyridine core (e.g., introduce methoxy or nitro groups) and assess changes in bioactivity. For instance, electron-withdrawing groups enhance antimicrobial potency .
- Data Table :
| Derivative Structure | Antimicrobial Activity (MIC, µg/mL) | Reference |
|---|---|---|
| 6-(4-Br-phenyl)-thioxo | 8–16 | |
| 4-(3,4-Dimethoxyphenyl) | 16–32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
